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Abstract

SYN20028567 is an investigational, orally bioavailable, small molecule inhibitor of the Janus
kinase 2 (JAK2) V617F mutation, a key driver in the pathogenesis of myeloproliferative
neoplasms (MPNs). This document provides a comprehensive overview of the preclinical
pharmacokinetics (PK) and pharmacodynamics (PD) of SYN20028567, summarizing key data
from in vitro and in vivo studies. The information presented herein is intended to support further
development and clinical investigation of SYN20028567 as a potential therapeutic agent for
MPNSs.

Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders
characterized by the overproduction of one or more myeloid cell lineages. A significant
proportion of patients with MPNs harbor a somatic point mutation in the JAK2 gene, resulting in
the substitution of valine with phenylalanine at position 617 (V617F). This gain-of-function
mutation leads to constitutive activation of the JAK-STAT signaling pathway, driving
uncontrolled cell proliferation and survival.

SYN20028567 is a potent and selective inhibitor of the JAK2 V617F mutant kinase. This guide
details the absorption, distribution, metabolism, and excretion (ADME) properties of
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SYN20028567 in various preclinical species, as well as its pharmacodynamic effects on the

JAK-STAT pathway and disease-relevant biomarkers.

Pharmacokinetics

The pharmacokinetic profile of SYN20028567 has been characterized in mice, rats, and dogs

following intravenous (1V) and oral (PO) administration.

Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of SYN20028567 in

different preclinical species.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of SYN20028567

CL
) Dose Co AUCIinf .
Species t% (h) (mL/min/k  Vss (L/kg)
(mglkg) (ng/mL) (ng-h/mL) )
9
Mouse 2 1580 2450 1.8 13.6 1.5
Rat 2 1230 3100 2.5 10.8 1.6
Dog 1 890 2800 3.1 6.0 1.1
Table 2: Single-Dose Oral (PO) Pharmacokinetics of SYN20028567
. Dose Cmax AUCInf
Species Tmax (h) t%% (h) F (%)
(mgl/kg) (ng/mL) (ng-h/mL)
Mouse 10 1850 0.5 4500 21 73
Rat 10 1420 1.0 5200 2.8 67
Dog 5 980 2.0 6100 3.5 87
Experimental Protocols
2.2.1. In Vivo Pharmacokinetic Studies
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e Animals: Male CD-1 mice (8 weeks old), male Sprague-Dawley rats (8 weeks old), and male
beagle dogs (1-2 years old).

e Dosing: For IV administration, SYN20028567 was formulated in 10% DMSO, 40% PEG300,
and 50% saline and administered as a bolus dose via the tail vein (mice and rats) or cephalic
vein (dogs). For PO administration, SYN20028567 was formulated in 0.5% methylcellulose
and administered via oral gavage.

o Sample Collection: Blood samples were collected at various time points post-dose from the
retro-orbital sinus (mice), jugular vein (rats), or cephalic vein (dogs) into K2EDTA-coated
tubes. Plasma was separated by centrifugation.

e Bioanalysis: Plasma concentrations of SYN20028567 were determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis with Phoenix WinNonlin software.

Pharmacodynamics

The pharmacodynamic effects of SYN20028567 were evaluated through in vitro cell-based
assays and in an in vivo mouse model of JAK2 V617F-driven disease.

In Vitro Potency

SYN20028567 demonstrated potent inhibition of JAK2 V617F-mediated signaling in a human
erythroleukemia (HEL) cell line, which endogenously expresses the mutation.

Table 3: In Vitro Activity of SYN20028567 in HEL 92.1.7 Cells

Assay Endpoint ICs0 (NM)

Cell Proliferation Inhibition of cell growth 3.5

i Inhibition of STAT5
PSTATS5 Inhibition ) 1.8
phosphorylation
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In Vivo Pharmacodynamics

The in vivo pharmacodynamic activity of SYN20028567 was assessed in a mouse model of
MPN induced by transplantation of bone marrow cells transduced with a retrovirus expressing
human JAK2 V617F.

Table 4: In Vivo Pharmacodynamic Effects of SYN20028567 in a Mouse MPN Model

Inhibition of Splenomegaly Reduction in pSTAT3
Dose (mg/kg, PO, QD)

(%) (spleen, %)
10 35 42
30 78 85
100 95 98

Experimental Protocols

3.3.1. Cell Proliferation Assay
e Cell Line: HEL 92.1.7 cells.

o Method: Cells were seeded in 96-well plates and treated with increasing concentrations of
SYN20028567 for 72 hours. Cell viability was assessed using the CellTiter-Glo®
Luminescent Cell Viability Assay.

o Data Analysis: ICso values were calculated by fitting the dose-response data to a four-
parameter logistic equation.

3.3.2. pSTATS Inhibition Assay
e Cell Line: HEL 92.1.7 cells.

o Method: Cells were treated with SYN20028567 for 2 hours, followed by lysis. The levels of
phosphorylated STAT5 (pSTAT5) and total STAT5 were measured using a sandwich ELISA.

o Data Analysis: The ratio of pSTATS5 to total STAT5 was calculated, and I1Cso values were
determined from the dose-response curve.
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3.3.3. In Vivo Mouse MPN Model

e Model: BALB/c mice were lethally irradiated and transplanted with bone marrow cells
transduced with a retrovirus encoding human JAK2 V617F.

o Treatment: After disease establishment (approximately 3 weeks post-transplantation), mice
were treated orally with vehicle or SYN20028567 once daily (QD) for 21 days.

» Endpoints: At the end of the treatment period, spleen weights were measured as an indicator
of disease burden. Spleen lysates were analyzed for pSTAT3 levels by western blotting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of SYN20028567 and the
general workflow for its preclinical evaluation.
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Caption: Proposed mechanism of action of SYN20028567 in inhibiting the JAK2 V617F-STAT

signaling pathway.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b11929151?utm_src=pdf-body-img
https://www.benchchem.com/product/b11929151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Evaluation In Vivo PK

Cell Proliferation PSTAT Inhibition Lead Optimization Mouse PK Rat PK Dog PK
Assay (HEL 92.1.7) Assay (IV & PO) OZLON  .didate Selection (IV & PO)

In Vivo PD/Efficacy

Mouse MPN Model }—'

Biomarker Analysis
(pSTAT3, Spleen Weight)

Click to download full resolution via product page

Caption: Preclinical evaluation workflow for SYN20028567.

Conclusion

SYN20028567 is a potent and selective inhibitor of the JAK2 V617F mutation with favorable
pharmacokinetic properties across multiple preclinical species, including good oral
bioavailability. The compound effectively suppresses JAK-STAT signaling in vitro and
demonstrates significant in vivo efficacy in a mouse model of MPN. These promising preclinical
data warrant further investigation of SYN20028567 as a potential therapeutic agent for the
treatment of JAK2 V617F-positive myeloproliferative neoplasms.

 To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of
SYN20028567]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929151#pharmacokinetics-and-
pharmacodynamics-of-syn20028567]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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